Thieno[3,2-b]pyridine-6-carbonitrile
Overview
Description
Thieno[3,2-b]pyridine-6-carbonitrile is a heterocyclic compound that features a fused thiophene and pyridine ring system with a nitrile group at the 6-position. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine derivatives are known for their wide range of pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . Pim-1 kinase is a type of protein kinase involved in cell proliferation and survival, making it a significant target in cancer research .
Mode of Action
Thieno[2,3-b]pyridines have been shown to interact with their targets, such as pim-1 kinase, leading to changes in cell proliferation and survival . This interaction can result in the inhibition of cancer cell growth .
Biochemical Pathways
Thieno[3,2-b]pyridine derivatives can affect various biochemical pathways. For instance, they can inhibit protein kinases, which play key roles in several signal transduction pathways . This inhibition can lead to effects such as cell cycle arrest, apoptosis of cancer cells, and reduced metastasis .
Result of Action
The molecular and cellular effects of Thieno[3,2-b]pyridine-6-carbonitrile’s action are likely to be related to its inhibitory effects on its targets. For instance, the inhibition of Pim-1 kinase can lead to cell cycle arrest and apoptosis of cancer cells . Moreover, thieno[2,3-b]pyridines have demonstrated excellent anti-proliferative activity against human cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s aqueous solubility can impact its bioavailability and thus its efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-6-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[3,2-b]pyridine derivatives . Another approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
Thieno[3,2-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness: Thieno[3,2-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity compared to other thieno-pyridine derivatives .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCIXUKZMDUDBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552925 | |
Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116538-95-5 | |
Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116538-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-b]pyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Thieno[3,2-b]pyridine-6-carbonitrile derivatives attractive for Src kinase inhibition?
A1: Research indicates that Thieno[3,2-b]pyridine-6-carbonitriles demonstrate promising inhibitory activity against Src kinase. [, ] This enzyme plays a crucial role in various cellular processes, including growth and proliferation. The structure of these compounds allows for modifications that can potentially enhance their potency and selectivity as Src kinase inhibitors.
Q2: How do structural modifications impact the Src kinase inhibitory activity of Thieno[3,2-b]pyridine-6-carbonitriles?
A2: Studies exploring structure-activity relationships have revealed key insights:
- C-2 Substituents: Replacing the phenyl group at the C-2 position with a 3,5-disubstituted thiophene ring generally led to improved Src kinase inhibitory activity. [] This suggests that specific substitutions on the thiophene ring could be crucial for enhancing potency.
- C-7 Substituents: Introducing a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position significantly boosted the inhibition of Src kinase enzymatic activity. [] This highlights the importance of the C-7 substituent in determining inhibitory potency.
- Impact of Amino Groups: While aminomethyl and aminoethyl groups at the para position of the C-2 phenyl group maintained activity, direct attachment of an amino group to this position decreased it. [] This suggests a potential steric or electronic influence on binding affinity.
Q3: Are there any this compound derivatives that have shown promising in vivo activity?
A3: Yes, research indicates that at least one analog displayed in vivo activity comparable to SKI-606, a 3-quinolinecarbonitrile Src kinase inhibitor undergoing clinical trials. [] This finding underscores the therapeutic potential of these compounds and warrants further investigation.
Q4: What synthetic routes are available for preparing Thieno[3,2-b]pyridine-6-carbonitriles?
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